
2,3,3',5,6-Pentachlorobiphenyl
Descripción general
Descripción
2,3,3’,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a chiral compound, meaning it exists as two non-superimposable mirror images .
Molecular Structure Analysis
The molecular formula of 2,3,3’,5,6-Pentachlorobiphenyl is C12H5Cl5 . It is a chiral compound, forming two stable isomers at room temperature, known as atropisomers .
Chemical Reactions Analysis
PCB congeners, including 2,3,3’,5,6-Pentachlorobiphenyl, can be oxidized to form hydroxylated PCBs (OH-PCBs) in whole poplar plants .
Aplicaciones Científicas De Investigación
1. Developmental Neurotoxicity Studies in Zebrafish Larvae
- Application Summary: PCB-95 has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain of zebrafish larvae .
- Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results: Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups . Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
2. Metabolism Studies in Transgenic Mice
- Application Summary: PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites .
- Methods of Application: Transgenic mouse models were given a single oral dose of PCB-95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
- Results: PCB-95 levels were highest in adipose tissue, followed by the liver, brain, and blood . There were genotype-dependent differences in the enrichment of aS-PCB-95 in female mice .
3. Circadian Clock Regulation
- Application Summary: PCB-95 has been found to regulate the circadian clock .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves exposing biological systems to PCB-95 and observing changes in circadian rhythms .
- Results: PCB-95 inhibits the basal and circadian expression of the core circadian component PER1 .
4. Enantioselective Toxicity Effects
- Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results: Results indicated dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups . Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
5. Atropselective Disposition
- Application Summary: PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites .
- Methods of Application: Transgenic mouse models were given a single oral dose of PCB-95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
- Results: PCB-95 levels were highest in adipose tissue, followed by the liver, brain, and blood . There were genotype-dependent differences in the enrichment of aS-PCB-95 in female mice .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSJAPQYKCFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074225 | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',5,6-Pentachlorobiphenyl | |
CAS RN |
74472-36-9 | |
| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



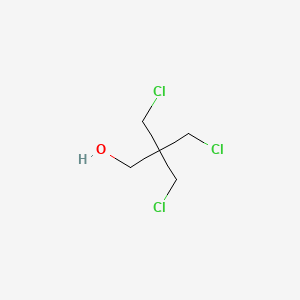

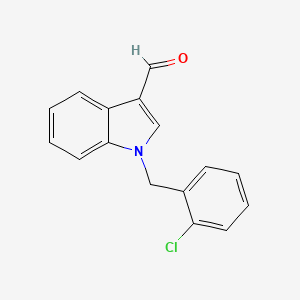
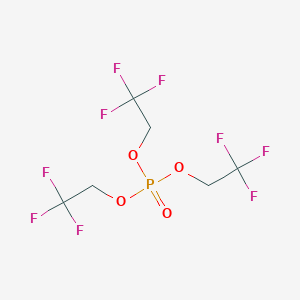
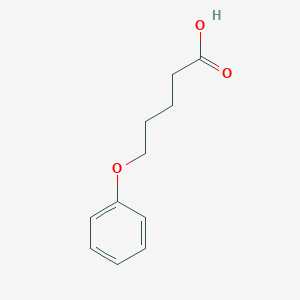
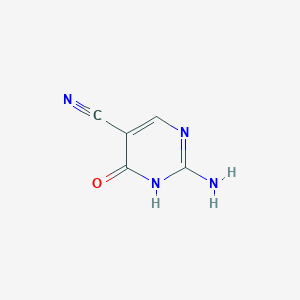
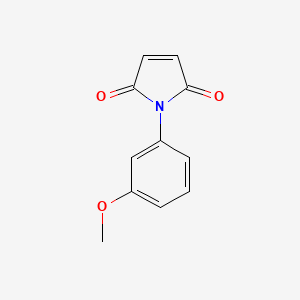
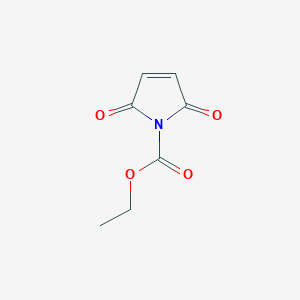
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
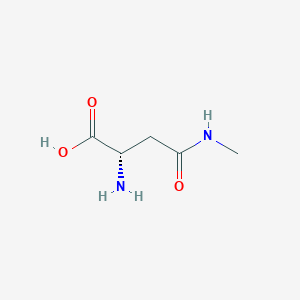
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)
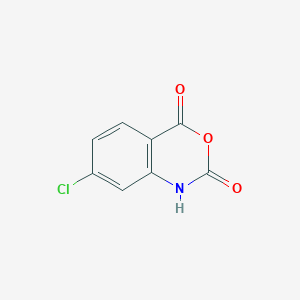
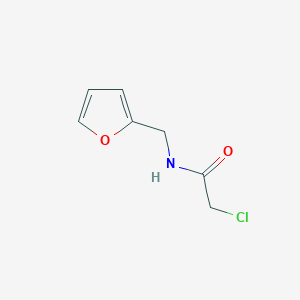
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)